

# Xevinapant Efficacy Across Diverse Cancer Histologies: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Xevinapant**

Cat. No.: **B1669974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Xevinapant**'s performance in various cancer histologies, supported by experimental data from key clinical trials. **Xevinapant** (formerly Debio 1143) is an investigational, orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs). Its mechanism of action centers on restoring the natural process of programmed cell death, or apoptosis, in cancer cells and enhancing anti-tumor immunity.<sup>[1][2]</sup>

## Mechanism of Action: Restoring Apoptotic Signaling

**Xevinapant** functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic, targeting and inhibiting key IAPs, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1/2).<sup>[2][3]</sup> These proteins are often overexpressed in cancer cells, leading to resistance to apoptosis and treatment.

By inhibiting XIAP, **Xevinapant** directly removes the block on caspases-3, -7, and -9, key executioners of the intrinsic apoptotic pathway.<sup>[3]</sup> Inhibition of cIAP1/2 promotes the assembly of pro-apoptotic complexes in the extrinsic pathway, which is initiated by death receptors like the TNF receptor. Furthermore, cIAP1/2 inhibition can lead to the activation of the non-canonical NF-κB pathway, which may enhance the anti-tumor immune response.

Below is a diagram illustrating the proposed signaling pathway of **Xevinapant**.



Click to download full resolution via product page

**Xevipant's dual mechanism of action on apoptosis and immunity.**

# Data Presentation: Efficacy in Different Cancer Histologies

The clinical development of **Xevinapant** has primarily focused on Head and Neck Squamous Cell Carcinoma (HNSCC), with investigations in other solid tumors, including Non-Small Cell Lung Cancer (NSCLC).

## Head and Neck Squamous Cell Carcinoma (HNSCC)

**Xevinapant** has shown both promising and disappointing results in clinical trials for locally advanced HNSCC (LA-HNSCC).

Phase 2 Trial (NCT02022098): Unresected LA-HNSCC

This randomized, double-blind, placebo-controlled study evaluated **Xevinapant** in combination with standard-of-care chemoradiotherapy (CRT). The results, with a 5-year follow-up, were encouraging.

| Efficacy Endpoint                          | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (95% CI) / p-value   |
|--------------------------------------------|------------------|---------------|-----------------------------------|
| Overall Survival (OS) at 5 years           | 53%              | 28%           | HR: 0.47 (0.27-0.84),<br>p=0.0101 |
| Median OS                                  | Not Reached      | 36.1 months   | -                                 |
| Progression-Free Survival (PFS) at 3 years | 72%              | 36%           | HR: 0.33 (0.17-0.67),<br>p=0.0019 |
| Median PFS                                 | Not Reached      | 16.9 months   | -                                 |
| Locoregional Control at 18 months          | 54%              | 33%           | OR: 2.74 (1.15-6.53),<br>p=0.0232 |

Phase 3 Trial (TrilynX - NCT04459715): Unresected LA-HNSCC

This confirmatory phase 3 trial was discontinued due to futility at a pre-planned interim analysis, as the addition of **Xevinapant** to CRT did not improve event-free survival (EFS) and

was associated with an unfavorable safety profile.

| Efficacy Endpoint                          | Xevinapant + CRT<br>(n=364) | Placebo + CRT<br>(n=366) | Hazard Ratio (95%<br>CI) / p-value |
|--------------------------------------------|-----------------------------|--------------------------|------------------------------------|
| Median Event-Free<br>Survival (EFS)        | 19.4 months                 | 33.1 months              | HR: 1.33 (1.05-1.67)               |
| Median Progression-<br>Free Survival (PFS) | 26.8 months                 | 33.1 months              | HR: 1.24 (0.97-1.57)               |
| Overall Survival (OS)                      | Not Reached                 | Not Reached              | HR: 1.39 (1.04-1.86)               |

## Non-Small Cell Lung Cancer (NSCLC)

Phase 1b Trial (NCT03270176): Advanced Solid Tumors (NSCLC Expansion Cohort)

This open-label, non-randomized study evaluated **Xevinapant** in combination with the anti-PD-L1 antibody avelumab in patients with advanced solid tumors, with a dose-expansion cohort for NSCLC. The combination did not demonstrate superiority over historical data for avelumab monotherapy.

| Efficacy Endpoint                      | Xevinapant + Avelumab (n=38) |
|----------------------------------------|------------------------------|
| Objective Response Rate (ORR)          | 10.5% (4 partial responses)  |
| Disease Control Rate (DCR)             | 60.5%                        |
| Median Duration of Response (DoR)      | 15.9 months                  |
| Median Progression-Free Survival (PFS) | 3.5 months                   |
| Median Overall Survival (OS)           | 9.4 months                   |

## Ovarian Cancer

Currently, there is no published clinical efficacy data for **Xevinapant** in ovarian cancer. However, preclinical studies have suggested that **Xevinapant** may reverse carboplatin resistance in ovarian cancer cell lines by inducing either apoptosis or necroptosis. These findings provide a rationale for its clinical investigation in this histology.

## Experimental Protocols

Below are summaries of the methodologies for the key clinical trials cited.

### Phase 2 Trial in HNSCC (NCT02022098)

- Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: 96 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
- Treatment Arms:
  - Experimental Arm: **Xevinapant** (200 mg/day on days 1-14 of a 21-day cycle for 3 cycles) plus standard-of-care chemoradiotherapy (cisplatin 100 mg/m<sup>2</sup> every 3 weeks for 3 cycles and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
  - Control Arm: Placebo plus the same chemoradiotherapy regimen.
- Primary Endpoint: Locoregional control rate at 18 months.
- Secondary Endpoints: Progression-free survival, overall survival, and safety.

### Phase 3 Trial in HNSCC (TrilynX - NCT04459715)

- Study Design: An international, randomized, double-blind, placebo-controlled phase 3 study.
- Patient Population: Approximately 730 patients with unresected, locally advanced squamous cell carcinoma of the head and neck.
- Treatment Arms:
  - Experimental Arm: Six cycles of **Xevinapant** (200 mg once daily on days 1-14 of a 21-day cycle) combined with CRT (cisplatin 100 mg/m<sup>2</sup> on day 2 of every 3-week cycle for up to three cycles, and intensity-modulated radiotherapy [70 Gy in 35 fractions]).
  - Control Arm: Matched placebo plus the same CRT regimen.
- Primary Endpoint: Event-free survival (EFS).

- Secondary Endpoints: Overall survival, progression-free survival, and safety.

## Phase 1b Trial in Advanced Solid Tumors (NCT03270176)

- Study Design: An open-label, non-randomized, multicenter, phase 1b dose-finding study with a dose-expansion cohort.
- Patient Population:
  - Part A (Dose Escalation): Patients with advanced solid tumors.
  - Part B (Dose Expansion): Patients with advanced non-small-cell lung cancer who had progressed after one line of platinum-based chemotherapy.
- Treatment:
  - Part A: Escalating doses of **Xevinapant** (100, 150, 200, or 250 mg/day on days 1-10 and 15-24) in combination with avelumab (10 mg/kg) on days 1 and 15 of a 28-day cycle.
  - Part B: **Xevinapant** at the recommended phase 2 dose (200 mg/day) plus avelumab.
- Primary Objectives:
  - Part A: To determine the maximum tolerated dose and recommended phase 2 dose of **Xevinapant** in combination with avelumab.
  - Part B: To assess the anti-tumor activity of the combination.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the clinical trials discussed.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xevinapant Efficacy Across Diverse Cancer Histologies: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669974#analysis-of-xevinapant-s-efficacy-in-different-cancer-histologies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)